molecular formula C31H35ClN4O2 B11461552 2-Amino-1-(4-chlorophenyl)-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(4-chlorophenyl)-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11461552
M. Wt: 531.1 g/mol
InChI Key: IHMWFSMZXBWBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(4-CHLOROPHENYL)-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-AMINO-1-(4-CHLOROPHENYL)-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the use of a multi-component reaction (MCR) strategy, which allows for the formation of complex molecules in a single step. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino and phenyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, particularly targeting the carbonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions

Scientific Research Applications

2-AMINO-1-(4-CHLOROPHENYL)-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and simulation techniques .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and compounds with similar functional groups. These compounds often share similar chemical properties but can differ in their biological activity and applications. For example, indole derivatives are known for their wide range of biological activities and are often compared to quinoline derivatives in terms of their pharmacological potential .

Properties

Molecular Formula

C31H35ClN4O2

Molecular Weight

531.1 g/mol

IUPAC Name

2-amino-1-(4-chlorophenyl)-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C31H35ClN4O2/c1-19-13-20(2)24(14-21(19)18-35-9-11-38-12-10-35)28-25(17-33)30(34)36(23-7-5-22(32)6-8-23)26-15-31(3,4)16-27(37)29(26)28/h5-8,13-14,28H,9-12,15-16,18,34H2,1-4H3

InChI Key

IHMWFSMZXBWBEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CN2CCOCC2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=C(C=C5)Cl)N)C#N)C

Origin of Product

United States

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